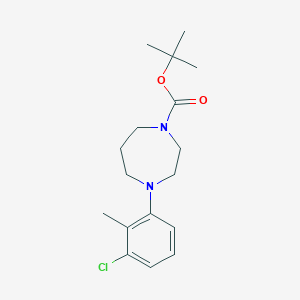

![molecular formula C15H13ClN2O2S B2855251 1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-57-5](/img/structure/B2855251.png)

1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances. An emphasis has been placed on the bonds constructed during the formation of the imidazole . The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids .Molecular Structure Analysis

Among the two nitrogen atoms in an imidazole ring, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine type nitrogen atom . The imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .Chemical Reactions Analysis

Imidazole compounds have been found to have unique optical properties, and their applications have attracted more and more attention in optical analysis . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

Imidazole compounds have unique optical properties, and their applications have attracted more and more attention in optical analysis, including fluorescence probe, colorimetric probe, electrochemiluminescence sensor, fiber optical sensor, surface plasmon resonance, etc .Scientific Research Applications

Synthesis of Imidazole-Based Pharmaceuticals

Imidazoles are integral to a variety of pharmaceuticals due to their biological activity. The compound can serve as a precursor in synthesizing medications with potential antifungal, antibacterial, and antiparasitic properties . Its structural flexibility allows for the creation of drugs with improved efficacy and reduced side effects.

Ionic Liquids and Green Chemistry

Imidazole derivatives can form ionic liquids, which are salts in the liquid state at room temperature. These liquids have applications in green chemistry as environmentally friendly solvents for reactions and separations .

Future Directions

The future of imidazole compounds seems promising, with recent advances in the regiocontrolled synthesis of substituted imidazoles highlighting their potential for a variety of everyday applications . This includes their use in optical analysis, where their unique properties have led to increased attention .

Mechanism of Action

Target of Action

Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazoles are known to act as nucleophiles, reacting with electrophiles . The reorganization energies for the reactions of imidazoles with electrophiles are significantly higher than those for other amines .

Biochemical Pathways

Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Pharmacokinetics

The synthesis of imidazolium ionic liquids, which are structurally similar to the compound , has been reported .

Result of Action

Imidazoles have been used in the synthesis of blue light emitting materials, suggesting potential applications in optoelectronics .

Action Environment

The synthesis of imidazolium ionic liquids, which are structurally similar to the compound , has been reported to occur in an on-water, one-pot reaction .

properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-2-methylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRMYVWVEHQXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/no-structure.png)

![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate](/img/structure/B2855169.png)

![5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2855172.png)

![N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide](/img/structure/B2855174.png)

![Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2855178.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2855179.png)

![methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2855180.png)

![(2R,3As,5R,6aS)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2855181.png)

![N-[1-(6-Methoxypyridin-2-yl)propyl]but-2-ynamide](/img/structure/B2855185.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2855189.png)

![3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride](/img/structure/B2855190.png)